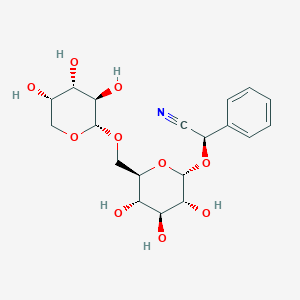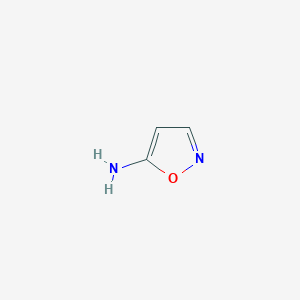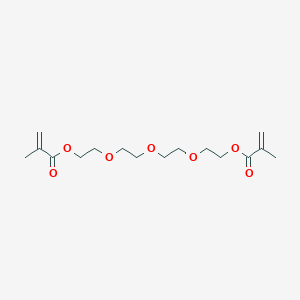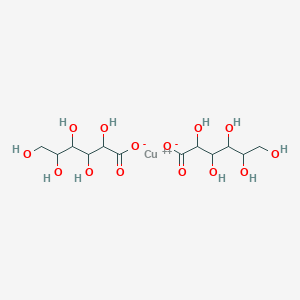
3,4-Dichlorobenzylamine
Overview
Description
3,4-Dichlorobenzylamine is a chemical compound with the molecular formula C7H7Cl2N and a molecular weight of 176.04 g/mol . It is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and an amino group attached to the benzyl carbon. This compound appears as a white crystalline solid and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone .
Scientific Research Applications
3,4-Dichlorobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the development of and .
Medicine: Research into this compound has explored its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, this compound is used in the production of and .
Safety and Hazards
3,4-Dichlorobenzylamine causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray . After handling, wash face, hands, and any exposed skin thoroughly . Wear protective gloves/protective clothing/eye protection/face protection . If inhaled, move the person into fresh air . If on skin, take off immediately all contaminated clothing and rinse skin with water . If in eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting .
Mechanism of Action
Target of Action
Benzylamine compounds are known to interact with various biological targets, influencing their function .
Mode of Action
Generally, benzylamine compounds interact with their targets, leading to changes in the target’s function or structure .
Biochemical Pathways
Benzylamine compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Biochemical Analysis
Biochemical Properties
3,4-Dichlorobenzylamine is a clear colorless to light yellow liquid . It has a molecular weight of 176.04 As a benzylamine compound, it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
These could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a benzylamine compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
3,4-Dichlorobenzylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with ammonia or an amine under controlled conditions . The reaction typically proceeds as follows:
[ \text{Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{NH}_2 + \text{HCl} ]
Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
3,4-Dichlorobenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding . Common oxidizing agents include and .
Reduction: Reduction reactions can convert this compound to using reducing agents like .
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3,4-Dichlorobenzylamine can be compared with other benzylamine derivatives, such as:
4-Chlorobenzylamine: Similar structure but with only one chlorine atom at the 4 position.
3,4-Difluorobenzylamine: Contains fluorine atoms instead of chlorine.
4-Methoxybenzylamine: Features a methoxy group instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and biological activity compared to its mono-substituted or differently substituted counterparts .
Properties
IUPAC Name |
(3,4-dichlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHNFOOSLAWRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059254 | |
| Record name | 3,4-Dichlorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-49-8 | |
| Record name | 3,4-Dichlorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorobenzylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 3,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dichlorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the improved synthesis method for Olanexidine hydrochloride described in the research?
A1: The research article "Improved synthesis of olanexidine hydrochloride" [] outlines a simplified and industrially scalable method for synthesizing Olanexidine hydrochloride, a compound where 3,4-Dichlorobenzylamine is a key precursor. The new method utilizes a Delepine's amine synthesis to produce this compound hydrochloride from 3,4-dichlorobenzyl chloride and then reacts it with N~1-octyl-N~3-cyanoguanidine to yield Olanexidine hydrochloride. This optimized process significantly increases the yield from 36.6% to 56.2%, presenting a more efficient and cost-effective approach for potential large-scale production [].
Q2: How does the structure of this compound facilitate its incorporation into larger crystalline structures?
A2: In the study "Hexakis(3,4‐dichlorobenzylammonium) cyclohexaphosphate hexahydrate" [], researchers elucidated the crystal structure formed when this compound interacts with cyclohexaphosphate ions. The this compound molecule, existing as a cation due to protonation of the amine group, establishes electrostatic interactions with the negatively charged phosphate rings. Additionally, it forms strong hydrogen bonds with oxygen atoms of the phosphate rings and water molecules present in the crystal lattice. This intricate network of interactions enables the assembly of a three-dimensional structure composed of parallel layers of anionic P6O18 rings, water molecules, and interspersed this compound cations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)





![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)






